molecular formula C13H18O3 B6330295 4-Butoxy-3,5-dimethylbenzoic acid CAS No. 1038731-60-0

4-Butoxy-3,5-dimethylbenzoic acid

Cat. No.: B6330295
CAS No.: 1038731-60-0
M. Wt: 222.28 g/mol
InChI Key: DVMCYTSVIPLKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-3,5-dimethylbenzoic acid (CAS: 1038731-60-0) is a substituted benzoic acid derivative with the molecular formula C₁₃H₁₈O₃ and a molar mass of 222.28 g/mol. It features a butoxy (-OCH₂CH₂CH₂CH₃) group at the para position and methyl (-CH₃) groups at the meta positions of the aromatic ring. Key predicted properties include a density of 1.068 g/cm³, boiling point of 338.3°C, and pKa of 4.62, suggesting moderate acidity comparable to other benzoic acid derivatives . The compound has been discontinued by suppliers like CymitQuimica, limiting its commercial availability .

Properties

IUPAC Name

4-butoxy-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCYTSVIPLKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation of Mesitylene

The oxidation of mesitylene to 3,5-dimethylbenzoic acid is achieved through homogeneous catalytic systems. A patented method employs a composite catalyst comprising cobalt salts (e.g., cobalt chloride or cobalt naphthenate) and long-chain quaternary ammonium compounds (e.g., didecyl dimethyl ammonium bromide) under oxygen flow. The reaction proceeds at 130–140°C, with oxygen introduced at 0.3–0.8 L/min to maintain oxidative conditions. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature130–140°CHigher temperatures accelerate oxidation but risk over-oxidation
Oxygen Flow Rate0.5–0.7 L/minInsufficient flow reduces conversion; excess flow causes foaming
Catalyst Concentration0.1–0.2 wt%Higher concentrations improve kinetics but increase costs

This method achieves yields exceeding 98% purity after recrystallization in methanol.

Solvent-Free Oxidation Protocols

Recent advancements emphasize solvent-free conditions to minimize waste and simplify purification. In one approach, mesitylene is oxidized directly without solvents, using paraformaldehyde as an oxygen carrier. The absence of solvents reduces side reactions, such as ester formation, and streamlines distillation steps. Post-reaction, low-boiling byproducts (e.g., unreacted mesitylene and butyl acetate) are removed via vacuum distillation, leaving a crude product that is washed with methanol and recrystallized.

Introduction of the Butoxy Group: Esterification and Alkylation Strategies

The butoxy group is introduced at the para position of 3,5-dimethylbenzoic acid through esterification or alkylation. While direct methods are sparingly documented in patent literature, analogous processes from academic studies provide actionable insights.

Acid-Catalyzed Esterification

A two-step esterification process is commonly employed:

  • Activation of the Carboxylic Acid : 3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Reaction with Butanol : The acyl chloride reacts with butanol in the presence of a base (e.g., pyridine) to yield this compound.

This method, while effective, requires stringent moisture control and generates stoichiometric amounts of HCl.

Friedel-Crafts Alkylation

Alternative routes explore Friedel-Crafts alkylation to introduce the butoxy group directly onto a pre-functionalized aromatic ring. For example, the Royal Society of Chemistry’s methodology for synthesizing alkylated methoxybenzenes demonstrates the feasibility of using Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution. Applied to 3,5-dimethylbenzoic acid, this approach could involve:

  • Protection of the carboxylic acid as a methyl ester to prevent side reactions.

  • Alkylation with butyl bromide in the presence of AlCl₃.

  • Deprotection of the ester to regenerate the carboxylic acid.

Preliminary studies suggest moderate yields (50–60%) due to steric hindrance from the methyl groups.

Industrial-Scale Optimization

Catalyst Recycling and Cost Efficiency

Industrial protocols prioritize catalyst recovery to reduce costs. Cobalt-based catalysts are reclaimed via filtration after reaction completion, with reuse rates exceeding 80% over five cycles without significant activity loss. Quaternary ammonium compounds, however, degrade under prolonged oxidative conditions and require periodic replenishment.

Byproduct Management

Key byproducts include:

  • Trimethylbenzene Isomers : Formed via incomplete oxidation, removed via fractional distillation.

  • Butyl Acetate : A solvent byproduct in esterification, recycled into subsequent batches.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Catalytic Oxidation98>99High efficiency, solvent-freeHigh catalyst loading
Esterification75–8595–98Simple apparatusHCl generation, moisture-sensitive
Friedel-Crafts50–6090–95Direct functionalizationLow yield due to steric effects

Chemical Reactions Analysis

4-Butoxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

4-Butoxy-3,5-dimethylbenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic compounds. The synthesis typically involves esterification reactions, where it can serve as a precursor for various derivatives that may possess enhanced biological activity or improved material properties.

Biological Research

Research indicates that this compound may have potential roles in enzyme inhibition and modulation. Preliminary studies suggest interactions with various enzymes involved in metabolic processes, which could lead to therapeutic applications.

Potential Therapeutic Applications

  • Enzyme Inhibition : Understanding how this compound interacts with specific enzymes can provide insights into its potential as a therapeutic agent.
  • Modulation of Metabolic Pathways : Its ability to modulate enzyme activity could be explored for developing treatments for metabolic disorders.

Material Science

The compound's unique hydrophobic properties due to the presence of both butoxy and methyl groups make it suitable for applications in material science, particularly in the formulation of polymers and coatings.

Applications in Polymers

  • Additive in Polymer Formulations : It can be used as an additive to enhance the properties of polymers, such as flexibility and chemical resistance.
  • Coatings : The compound may also find use in coatings that require specific hydrophobic characteristics.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Compounds and Properties

The following table compares 4-butoxy-3,5-dimethylbenzoic acid with structurally related benzoic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Applications/Findings
This compound 1038731-60-0 C₁₃H₁₈O₃ 222.28 N/A Butoxy, 3,5-dimethyl Discontinued; limited commercial use
4-Butoxy-3,5-dichlorobenzoic acid N/A C₁₁H₁₃Cl₂O₃ 261.02 (M-H⁻) 98–99 Butoxy, 3,5-dichloro Precursor for Tenovin-36 synthesis
4-Hydroxy-3,5-dimethylbenzoic acid 4919-37-3 C₉H₁₀O₃ 166.17 222–226 Hydroxy, 3,5-dimethyl Biodegradation studies (Pseudomonas metabolism)
4-Fluoro-3,5-dimethylbenzoic acid 120512-59-6 C₉H₉FO₂ 168.17 170–173 Fluoro, 3,5-dimethyl Pharmaceutical research (fluorine bioactivity)
4-Methoxy-3,5-dimethylbenzoic acid 21553-46-8 C₁₀H₁₂O₃ 180.20 N/A Methoxy, 3,5-dimethyl Intermediate in organic synthesis
4-Benzyloxy-3,5-dimethylbenzoic acid 97888-80-7 C₁₆H₁₆O₃ 256.29 N/A Benzyloxy, 3,5-dimethyl Industrial and scientific research

Functional Group Impact on Properties

Halogenated derivatives (e.g., 4-fluoro- and 4-dichloro-) exhibit higher electronegativity, influencing acidity and reactivity. For example, 4-fluoro-3,5-dimethylbenzoic acid has a pKa closer to 4.0 due to electron-withdrawing effects .

Thermal Stability :

  • 4-Hydroxy-3,5-dimethylbenzoic acid shows high thermal stability (mp 222–226°C), attributed to hydrogen bonding between hydroxyl and carboxyl groups .
  • Halogenated analogs like 4-butoxy-3,5-dichlorobenzoic acid (mp 98–99°C) have lower melting points due to reduced intermolecular forces from bulky substituents .

Biological Activity: 4-Butoxy-3,5-dichlorobenzoic acid is a precursor to Tenovin-36, a thiourea derivative with anticancer properties. Its dichloro groups enhance electrophilicity, facilitating coupling reactions . 4-Hydroxy-3,5-dimethylbenzoic acid is metabolized by Pseudomonas sp.

Biological Activity

4-Butoxy-3,5-dimethylbenzoic acid (BDMBA) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BDMBA is characterized by the presence of a butoxy group and two methyl groups on the benzene ring, which contribute to its distinct chemical reactivity and biological properties. The molecular formula for BDMBA is C13H18O3C_{13}H_{18}O_3 .

The biological effects of BDMBA are attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to anti-inflammatory effects, making BDMBA a candidate for further pharmaceutical exploration .

1. Anti-inflammatory Activity

Research indicates that BDMBA exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit COX-2 expression. This suggests potential applications in treating inflammatory diseases .

2. Antimicrobial Properties

BDMBA has shown promising antimicrobial activity against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations. This opens avenues for its use in developing new antimicrobial agents .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that BDMBA possesses selective cytotoxic effects. For instance, it exhibited lower toxicity levels on normal cells while effectively inducing apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of BDMBA in a murine model of acute inflammation. Mice treated with BDMBA showed a significant reduction in paw edema compared to the control group, suggesting its efficacy in managing inflammation .

Case Study 2: Antimicrobial Efficacy

In another study, BDMBA was tested against Staphylococcus aureus and Escherichia coli. The results indicated that BDMBA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundButoxy and two methyl groupsAnti-inflammatory, antimicrobial
2,6-Dimethylbenzoic acidLacks butoxy groupLimited biological activity
4-Butoxybenzoic acidLacks methyl groupsDifferent reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butoxy-3,5-dimethylbenzoic acid in laboratory settings?

  • Methodological Answer : A common approach involves esterification or coupling reactions. For example, Suzuki-Miyaura coupling can introduce the butoxy group to a pre-functionalized benzoic acid derivative. Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) at 60–80°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised . Alternatively, direct alkylation of 3,5-dimethyl-4-hydroxybenzoic acid with 1-bromobutane in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Melting Point : Determine using a capillary tube apparatus (expected range: 159–162°C; deviations may indicate impurities) .
  • Spectroscopy :
  • 1H NMR (400 MHz, CDCl₃): Look for signals at δ 0.95–1.05 (t, 3H, -CH₂CH₂CH₂CH₃), δ 2.35 (s, 6H, aromatic -CH₃), and δ 6.85 (s, 2H, aromatic H).
  • FTIR : Confirm ester/carboxylic acid C=O stretches (~1680–1700 cm⁻¹) and O-H stretches (~2500–3300 cm⁻¹) .
  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with aryl halides?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like XPhos or SPhos to enhance cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane) for yield improvement.
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal thermal conditions. Monitor progress via TLC every 2 hours .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and purification steps across multiple labs to isolate batch-specific variations.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted alkyl halides or decarboxylated derivatives).
  • Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities caused by polymorphic forms .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Enzymatic Studies : Screen for inhibition of cyclooxygenase (COX-1/COX-2) via fluorometric assays, comparing IC₅₀ values with known NSAIDs .
  • Degradation Pathways : Investigate microbial catabolism using Rhodococcus or Pseudomonas species, monitoring metabolite formation via GC-MS .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF (anhydrous)
Reaction Temperature80°C
PurificationSilica gel chromatography (Hexane:EA)

Table 2 : Analytical Techniques for Quality Control

TechniqueCritical ParametersReference
1H NMRCDCl₃, δ 2.35 (aromatic -CH₃)
HPLCC18 column, 70:30 ACN:H₂O
Melting Point159–162°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.